Cas no 2137647-61-9 (3-Fluoro-5-(piperazin-1-yl)pyridine-4-carbaldehyde)

3-Fluoro-5-(piperazin-1-yl)pyridine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-5-(piperazin-1-yl)pyridine-4-carbaldehyde
- EN300-726320
- 2137647-61-9
- 3-Fluoro-5-(piperazin-1-yl)pyridine-4-carbaldehyde
-
- インチ: 1S/C10H12FN3O/c11-9-5-13-6-10(8(9)7-15)14-3-1-12-2-4-14/h5-7,12H,1-4H2
- InChIKey: BDQDRMFQPKPLMX-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(=C1C=O)N1CCNCC1
計算された属性
- せいみつぶんしりょう: 209.09644018g/mol
- どういたいしつりょう: 209.09644018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 45.2Ų
3-Fluoro-5-(piperazin-1-yl)pyridine-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726320-1.0g |
3-fluoro-5-(piperazin-1-yl)pyridine-4-carbaldehyde |
2137647-61-9 | 1g |
$0.0 | 2023-06-06 |
3-Fluoro-5-(piperazin-1-yl)pyridine-4-carbaldehyde 関連文献
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3-Fluoro-5-(piperazin-1-yl)pyridine-4-carbaldehydeに関する追加情報
3-Fluoro-5-(piperazin-1-yl)pyridine-4-carbaldehyde: A Comprehensive Overview
The compound 3-Fluoro-5-(piperazin-1-yl)pyridine-4-carbaldehyde, also known by its CAS number 2137647-61-9, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a piperazine group and an aldehyde substituent. The presence of a fluorine atom further adds to its chemical complexity and functional diversity.
Recent studies have highlighted the importance of 3-fluoro substituents in modulating the electronic properties of aromatic compounds, making them valuable in drug design. The piperazine group, on the other hand, is known for its ability to act as a hydrogen bond donor or acceptor, enhancing the compound's bioavailability and interaction with biological targets. The combination of these features makes 3-fluoro-5-(piperazin-1-yl)pyridine a promising candidate for various applications.
In terms of synthesis, researchers have developed efficient methods to construct this compound. One notable approach involves the alkylation of pyridine derivatives with piperazine intermediates, followed by fluorination and oxidation steps to introduce the aldehyde group. These methods have been optimized to ensure high yields and purity, making large-scale production feasible.
The chemical properties of 3-fluoro-piperazinyl-pyridine-aldehyde are highly dependent on its functional groups. The aldehyde group is highly reactive and can participate in various condensation reactions, such as the formation of imines or enamine bonds. This reactivity has been exploited in the synthesis of bioactive molecules, including potential anticancer agents.
Recent research has focused on the biological activity of this compound. In vitro studies have shown that it exhibits moderate inhibitory effects on certain enzymes, suggesting its potential as a lead compound in drug discovery. Additionally, computational modeling has revealed that the molecule may interact with key protein targets involved in neurodegenerative diseases, opening new avenues for therapeutic development.
The structural versatility of CAS 2137647-61-9 also makes it an attractive building block for constructing more complex molecules. By modifying the substituents on the pyridine ring or altering the piperazine group, chemists can fine-tune the compound's properties for specific applications. This modular approach has been instrumental in expanding its utility across different chemical disciplines.
In conclusion, 3-fluoro-piperazinyl-pyridine-aldehyde represents a versatile and intriguing molecule with diverse applications in organic synthesis and pharmacology. Its unique combination of functional groups and structural features positions it as a valuable tool for researchers seeking innovative solutions in drug design and material science.
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